N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzenesulfonamide
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Overview
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzenesulfonamide is a synthetic organic compound of interest in both the scientific and industrial fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzenesulfonamide typically involves multi-step organic synthesis techniques. Starting with the tetrahydroquinoline backbone, the introduction of the ethylsulfonyl group can be achieved through sulfonation reactions, followed by the attachment of the fluorobenzenesulfonamide moiety. Typical reaction conditions include the use of appropriate solvents such as dichloromethane or ethanol, and reagents like sulfonyl chlorides, under controlled temperatures and pH to achieve the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound would leverage large reactors to facilitate the sulfonation and subsequent functionalization steps. Continuous flow chemistry may be utilized to enhance reaction efficiency and yield, minimizing waste and optimizing resource use.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzenesulfonamide is known to undergo various chemical reactions, including:
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by agents like hydrogen peroxide or permanganates.
Reduction: : Reductive reactions may involve reagents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are plausible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides in the presence of base for nucleophilic substitution.
Major Products Formed
The major products depend on the specific reaction type, with potential outcomes including oxidized quinoline derivatives, reduced sulfonamide variants, and substituted benzenesulfonamide products.
Scientific Research Applications
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzenesulfonamide has diverse applications:
Chemistry: : Used as a reagent for synthetic organic reactions and as an intermediate for other complex molecules.
Biology: : Investigated for potential as enzyme inhibitors or binding agents in protein studies.
Industry: : Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzenesulfonamide exerts its effects typically involves interaction with molecular targets such as proteins or enzymes, leading to the modulation of their activity. The ethylsulfonyl and fluorobenzenesulfonamide groups contribute to the compound's binding affinity and specificity towards these targets, facilitating or inhibiting specific biochemical pathways.
Comparison with Similar Compounds
Comparing N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzenesulfonamide to similar compounds highlights its uniqueness in:
Structural Specificity: : The combination of tetrahydroquinoline with ethylsulfonyl and fluorobenzenesulfonamide is rare.
Reactivity: : Its ability to undergo diverse chemical reactions makes it versatile.
Similar compounds include:
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzenesulfonamide
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzenesulfonamide
N-(1-(ethylsulfonyl)-2,3,4,5-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide
Each exhibits unique structural or functional modifications, distinguishing them from the compound in focus.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-2-25(21,22)20-10-4-5-13-8-9-15(12-17(13)20)19-26(23,24)16-7-3-6-14(18)11-16/h3,6-9,11-12,19H,2,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJFEXYKFALZJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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